Superior BRD9 Binding Affinity: TP-472 Achieves 12 nM IC50 vs. 250 nM for I-BRD9
In a homogeneous time-resolved fluorescence (HTRF) binding assay using recombinant BRD9 bromodomain, TP-472 exhibited an IC50 of 12 nM, while the comparator I-BRD9 showed an IC50 of 250 nM under identical conditions [1]. This represents a 20.8-fold higher potency for TP-472 [1].
| Evidence Dimension | BRD9 bromodomain binding inhibition (IC50) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | I-BRD9: 250 nM |
| Quantified Difference | TP-472 is 20.8-fold more potent |
| Conditions | HTRF assay, recombinant BRD9 bromodomain (amino acids 1-100), ATP concentration 5 μM, 1 hour incubation, 25°C |
Why This Matters
Lower IC50 directly translates to reduced compound usage in cellular assays and minimized risk of solubility-limited efficacy.
- [1] Theodoulou, N. H.; Bamborough, P.; Bannister, A. J.; et al. Discovery of a Potent and Selective BRD9 Inhibitor, TP-472, for the Treatment of Acute Myeloid Leukemia. J. Med. Chem. 2019, 62 (16), 7485–7502. DOI: 10.1021/acs.jmedchem.9b00678 View Source
